6-bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole

Lipophilicity Drug-likeness ADME

6-Bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole (CAS 1627971-95-2) is a 1,2,6-trisubstituted benzimidazole derivative that incorporates a bromine atom at the 6-position, a methyl group at the 2-position, and a 3-fluorobenzyl moiety at the N-1 position of the fused heterocycle. This specific substitution pattern places it within the broader family of halogenated N1-arylalkyl-2-alkylbenzimidazoles, a class frequently exploited as synthetic intermediates for kinase-targeted therapeutics and as reference standards in pharmaceutical impurity profiling.

Molecular Formula C15H12BrFN2
Molecular Weight 319.17 g/mol
Cat. No. B8166372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole
Molecular FormulaC15H12BrFN2
Molecular Weight319.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1CC3=CC(=CC=C3)F)C=C(C=C2)Br
InChIInChI=1S/C15H12BrFN2/c1-10-18-14-6-5-12(16)8-15(14)19(10)9-11-3-2-4-13(17)7-11/h2-8H,9H2,1H3
InChIKeyBXUCKCSQIVGUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole: Core Identity and Procurement-Grade Profile


6-Bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole (CAS 1627971-95-2) is a 1,2,6-trisubstituted benzimidazole derivative that incorporates a bromine atom at the 6-position, a methyl group at the 2-position, and a 3-fluorobenzyl moiety at the N-1 position of the fused heterocycle . This specific substitution pattern places it within the broader family of halogenated N1-arylalkyl-2-alkylbenzimidazoles, a class frequently exploited as synthetic intermediates for kinase-targeted therapeutics and as reference standards in pharmaceutical impurity profiling [1]. Its molecular formula C₁₅H₁₂BrFN₂ and a molecular weight of 319.17 g·mol⁻¹ define its procurement specifications, while the presence of the aryl bromide handle confers distinct reactivity for downstream cross‑coupling transformations that non‑halogenated or differently halogenated analogues cannot replicate .

Synthetic intermediate Bromine handle supports Pd-catalyzed cross-coupling diversification
Reference standard Structurally related to kinase inhibitor impurity series; distinct 3-fluorobenzyl facilitates separation
Crystallographic probe Heavy-atom bromine enables anomalous scattering for protein phasing

Why 6-Bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole Cannot Be Replaced by a Generic Benzimidazole


Benzimidazole derivatives are not functionally equivalent scaffolds; even a single substituent change can dramatically alter electronic distribution, lipophilicity, metabolic stability, and target engagement [1]. The three substituents in 6-bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole each contribute uniquely: the 3-fluorobenzyl group modulates π‑stacking and hydrophobic interactions with protein pockets, the 2-methyl group restricts rotational freedom and influences planarity, and the 6‑bromo substituent provides a heavy-atom handle for X‑ray crystallographic phasing while simultaneously enabling late‑stage Pd‑catalyzed diversification [2]. Replacing it with a close analogue such as 6‑bromo‑2‑methyl‑1H‑benzimidazole (lacking the N1‑benzyl), 1‑benzyl‑6‑bromo‑2‑methyl‑1H‑benzo[d]imidazole (lacking fluorine), or 6‑bromo‑1‑isopropyl‑2‑methyl‑1H‑benzo[d]imidazole (different N1‑alkyl) would eliminate the unique combination of electronic and steric properties that this compound offers, thereby compromising synthetic utility or biological readout in a manner that cannot be predicted a priori . Consequently, procurement specifications must explicitly demand this exact substitution pattern rather than a generic “bromo‑methyl‑benzimidazole.

Missing 3-fluorobenzyl Alters π-stacking and hydrophobic interactions; target engagement profile may shift
Missing 2-methyl Changes rotational freedom and planarity; binding conformation may not be preserved
Missing 6-bromo Removes heavy-atom handle for crystallography and cross-coupling site; non-halogenated analogues may not directly substitute

Quantitative Comparative Evidence for 6-Bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole


Calculated LogP as a Proxy for Lipophilicity‑Dependent Performance

The octanol‑water partition coefficient (LogP) is a key determinant of membrane permeability and protein binding. The 3‑fluorobenzyl substituent in the target compound substantially increases calculated LogP relative to analogues bearing a hydrogen or isopropyl group at N1. Using consensus LogP predictions (XLogP3‑AA), the target compound exhibits a LogP of 4.2 ± 0.3, compared to 2.8 for 6‑bromo‑2‑methyl‑1H‑benzimidazole (missing N1‑substituent) and 3.6 for 6‑bromo‑1‑isopropyl‑2‑methyl‑1H‑benzo[d]imidazole [1]. This difference of 1.4 and 0.6 LogP units, respectively, translates into a roughly 25‑fold and 4‑fold higher theoretical partition coefficient, which may be critical for applications requiring enhanced passive membrane diffusion or specific hydrophobic pocket occupancy [2].

Calculated LogP
Computed context
Target: XLogP3-AA 4.2 ± 0.3
N1-H analogue: 2.8
N1-isopropyl: 3.6
Δ +1.4 vs N1-H; Δ +0.6 vs N1-isopropyl
Higher calculated lipophilicity may support passive permeability screening; experimental validation needed
Consensus computed LogP; experimental partition coefficient not determined
Lipophilicity Drug-likeness ADME

HPLC Purity and Characterization Data as a Procurement Benchmark

Batch‑specific HPLC purity data provide a quantitative basis for comparing procurement options. One commercial source lists the target compound with HPLC purity ≥95% (215 nm), confirmed by ¹H‑NMR and LC‑MS . In the absence of an official pharmacopoeial monograph, this purity level serves as the de facto acceptance criterion. For comparison, the closely related 1‑benzyl‑6‑bromo‑2‑methyl‑1H‑benzo[d]imidazole (CAS 774582‑60‑4) is offered at a similar purity of ≥95%, but its identity is not verified against the specific 3‑fluorobenzyl motif required . This means that while the purity numbers appear comparable, the 1‑benzyl analogue fails the chemical identity specification for any project that explicitly requires the 3‑fluorobenzyl substitution for SAR or metabolic stability reasons.

HPLC Purity & Identity
Data to verify
Target: ≥95% (215 nm), identity by ¹H-NMR/LC-MS
Close analogue: ≥95%, but 3-fluorobenzyl motif not confirmed
Purity specification alone insufficient; identity must match exact substitution pattern
Vendor COA data; independent identity verification recommended
Quality control Purity specification Reference standard

Antifungal Activity of 3‑Fluorobenzyl‑Benzimidazole Analogues: Class‑Level Evidence

While direct antifungal data for the target compound are not yet published, structurally related 1‑(3‑fluorobenzyl)‑2‑substituted‑benzimidazoles have demonstrated potent activity against Candida albicans. In a focused library screen, (S)‑2‑(1‑aminobutyl)‑1‑(3‑fluorobenzyl)benzimidazole (BE10) exhibited an IC₅₀ of 0.75 μM against C. albicans with a CC₅₀ of 97.5 μM (selectivity index ≈130) [1]. The 3‑fluorobenzyl motif was essential for this activity, as the corresponding 3‑chlorobenzyl analogue (BE9) showed increased host‑cell toxicity that led to its discontinuation [1]. This class‑level evidence implies that the 3‑fluorobenzyl group, which is preserved in the target compound, is a privileged substructure for maintaining antifungal potency while minimizing cytotoxicity. The 6‑bromo substituent present in the target compound could further modulate electron density and binding interactions, although this hypothesis awaits experimental confirmation.

Antifungal activity (class-level)
Class-level
BE10 (3-fluorobenzyl analogue): IC₅₀ 0.75 μM vs C. albicans; selectivity ~130
Target compound: not directly tested
3-fluorobenzyl motif associated with antifungal activity; 6-bromo impact unknown
Class-level inference only; direct measurement required
Antifungal Candida albicans Minimum inhibitory concentration

Radical Scavenging Activity of 2‑(3‑Fluorobenzyl)‑Benzimidazole Derivatives

The antioxidant capacity of 2‑(3‑fluorobenzyl)‑1H‑benzimidazole derivatives has been quantified using the DPPH (2,2‑diphenyl‑1‑picrylhydrazyl) radical scavenging assay. Representative compounds from this series displayed IC₅₀ values in the range of 120–280 μM, with the 3‑fluorobenzyl substituent contributing to moderate electron‑donating capacity that stabilizes the radical intermediate [1]. Although these compounds differ from the target molecule by lacking the 6‑bromo and 2‑methyl modifications, the conserved 3‑fluorobenzyl‑benzimidazole core suggests that the target compound may exhibit comparable or enhanced radical scavenging behavior, depending on the electronic influence of the bromine atom. Quantitative structure‑activity relationship (QSAR) models from the same study indicate that electron‑withdrawing substituents on the benzimidazole ring can shift the IC₅₀ upward by 30–50 μM, providing a testable prediction for the 6‑bromo analogue [2].

DPPH radical scavenging (class-level)
Class-level
Core 2-(3-fluorobenzyl)benzimidazoles: IC₅₀ 120–280 μM
Predicted shift with 6-Br: +30–50 μM (QSAR)
Radical scavenging linked to 3-fluorobenzyl; electronic effect of Br predicted but unverified
QSAR-based estimate; experimental IC₅₀ not available
Antioxidant DPPH assay Free radical scavenging

Procurement-Ready Application Scenarios for 6-Bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole


Late‑Stage Diversification via Suzuki–Miyaura Cross‑Coupling

The 6‑bromo substituent makes the target compound an ideal electrophilic partner for palladium‑catalyzed cross‑coupling reactions. It can be directly elaborated with aryl‑, heteroaryl‑, or vinyl‑boronic acids to generate focused libraries of 6‑substituted benzimidazoles for SAR exploration, a transformation that is not possible with the non‑brominated 1‑(3‑fluorobenzyl)‑2‑methyl‑1H‑benzo[d]imidazole core [1].

Pharmaceutical Impurity Reference Standard for Abemaciclib‑Related Substances

The structural similarity of the target compound to the abemaciclib impurity series—specifically the conserved 6‑bromo‑2‑methyl‑benzimidazole substructure—makes it a candidate process‑related impurity or degradation product standard. Its distinct 3‑fluorobenzyl group facilitates chromatographic separation from the isopropyl‑substituted impurity (Abemaciclib Impurity 7), enabling simultaneous quantification in HPLC‑UV or LC‑MS/MS methods for regulatory compliance [2].

Crystallographic Phasing of Protein–Ligand Complexes

The bromine atom at the 6‑position provides anomalous scattering signal suitable for single‑wavelength anomalous diffraction (SAD) phasing in protein crystallography. When soaked into target protein crystals, the compound can serve as a heavy‑atom derivative to solve phase problems, a utility that is absent in the 6‑H or 6‑Cl analogues [3]. The 3‑fluorobenzyl group simultaneously enhances binding affinity to hydrophobic pockets, increasing occupancy at the binding site.

Fluorinated Building Block for CNS‑Oriented Medicinal Chemistry

The combination of the 3‑fluorobenzyl group (improved metabolic stability and blood‑brain barrier penetration) with the 6‑bromo handle (synthetic diversification) positions this compound as a versatile intermediate for CNS drug discovery programs. Its calculated LogP of 4.2 lies within the optimal range for CNS candidates, offering a starting point that is more lipophilic than the 6‑bromo‑2‑methyl‑1H‑benzimidazole scaffold (LogP 2.8) and therefore better suited for passive brain penetration [4].

Application
Selection Property
Validation Focus
Suzuki–Miyaura cross-coupling
6-Bromo handle for Pd-catalyzed diversification
Coupling efficiency; library scope
Pharmaceutical impurity reference
Distinct 3-fluorobenzyl for chromatographic separation
Co-elution check; identity confirmation vs isopropyl impurity
Crystallographic phasing
Bromine anomalous scattering for SAD phasing
Binding occupancy; phase solution quality
CNS-oriented medicinal chemistry
3-Fluorobenzyl and balanced lipophilicity for brain penetration
BBB permeability assay; metabolic stability
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